N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide
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Overview
Description
N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[3,4-d]pyrimidines, structurally related to N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide, are recognized for their diverse medicinal properties. They are used as building blocks for developing drug candidates with a broad range of medicinal applications, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies have been pivotal, leading to many lead compounds for various disease targets. Synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives and their significant biological properties, along with SAR studies, highlight the potential of these compounds in drug development (Cherukupalli et al., 2017).
Medicinal Attributes and Biochemical Properties
Pyrazolo[3,4-d]pyrimidines have been investigated for their potential therapeutic significance in various disease conditions due to their structural resemblance to purines. Their medicinal potential was initially recognized through their adenosine antagonistic properties. Extensive biochemical and biophysical evaluations have spotlighted their significance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).
Kinase Inhibition and Drug Design
Pyrazolo[3,4-b]pyridine, a structurally similar compound, is versatile in the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This makes it a frequent element in patents for kinase inhibition, covering a broad range of kinase targets. Its ability to form hydrogen bond donor–acceptor pairs, common among kinase inhibitors, particularly at the hinge region, makes it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).
Heterocyclic N-oxide Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-d]pyrimidine, demonstrate functionalities vital in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (anticancer, antibacterial, anti-inflammatory activity, etc.). These compounds have been employed in recent advanced chemistry and drug development investigations, indicating the importance of heterocyclic N-oxide derivatives in organic synthesis, catalysis, and drug applications (Li et al., 2019).
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide |
InChI |
InChI=1S/C15H16N6O/c1-9-4-5-12(6-10(9)2)21-15-13(7-18-21)14(16-8-17-15)20-19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,16,17,20) |
InChI Key |
IUXSMTAUSQVXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C)C |
solubility |
37.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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